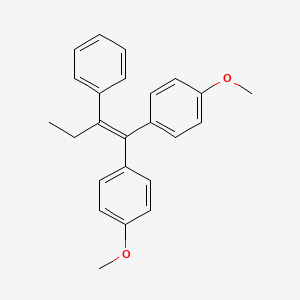![molecular formula C8H14O3 B14420577 2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane CAS No. 80706-61-2](/img/structure/B14420577.png)
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core with a dimethoxymethyl and a methyl group attached to it. The presence of the oxaspiro ring imparts significant strain and reactivity to the molecule, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane typically involves the reaction of a suitable precursor with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxaspiro ring into more stable structures.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s reactivity makes it useful in probing biological systems and studying enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane involves its ability to undergo various chemical transformations. The oxaspiro ring’s strain and the presence of reactive functional groups enable the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound valuable in synthetic chemistry and material science.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentane: Shares a similar spirocyclic structure but lacks the dimethoxymethyl group.
2-Methyl-1,3-dioxolane: Contains a similar oxaspiro ring but with different substituents.
Dimethoxymethane: Similar functional groups but lacks the spirocyclic core.
Uniqueness
2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane is unique due to its combination of a spirocyclic core and reactive functional groups. This combination imparts significant strain and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
80706-61-2 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane |
InChI |
InChI=1S/C8H14O3/c1-7(6(9-2)10-3)8(11-7)4-5-8/h6H,4-5H2,1-3H3 |
InChI Key |
DRWLKWIHIUTLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CC2)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


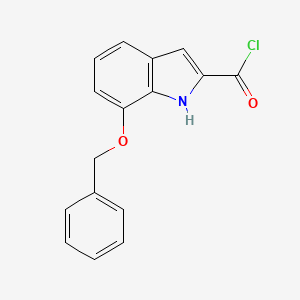
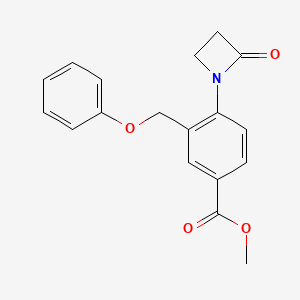
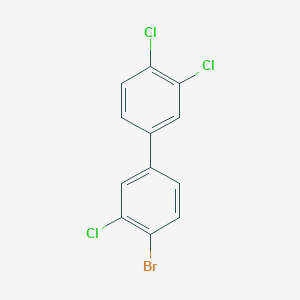

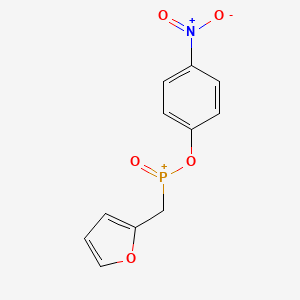
![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
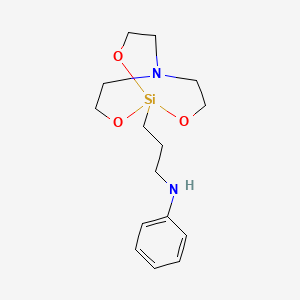
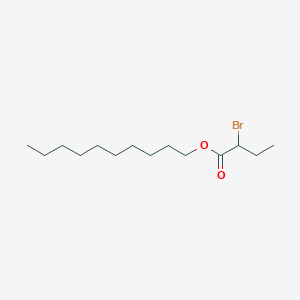
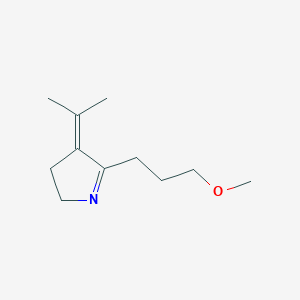
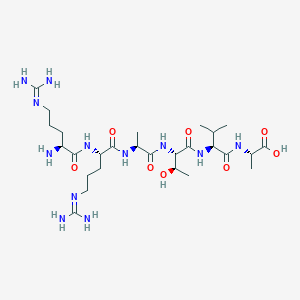
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
